molecular formula C15H11NO4 B11706426 4-nitrophenyl (2E)-3-phenylprop-2-enoate CAS No. 71721-74-9

4-nitrophenyl (2E)-3-phenylprop-2-enoate

Cat. No.: B11706426
CAS No.: 71721-74-9
M. Wt: 269.25 g/mol
InChI Key: JSJMWPBHPPNMQK-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl (2E)-3-phenylprop-2-enoate is an organic compound that belongs to the class of phenyl esters It is characterized by the presence of a nitrophenyl group and a phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenyl (2E)-3-phenylprop-2-enoate typically involves the esterification of 4-nitrophenol with cinnamic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF).

Major Products Formed

    Reduction: 4-Aminophenyl (2E)-3-phenylprop-2-enoate.

    Substitution: Corresponding amides or alcohol derivatives of the ester.

Properties

CAS No.

71721-74-9

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

(4-nitrophenyl) (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C15H11NO4/c17-15(11-6-12-4-2-1-3-5-12)20-14-9-7-13(8-10-14)16(18)19/h1-11H/b11-6+

InChI Key

JSJMWPBHPPNMQK-IZZDOVSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.